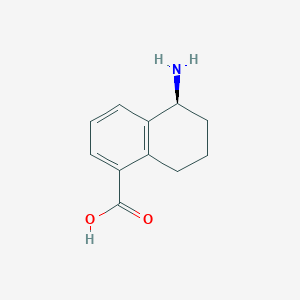![molecular formula C9H8ClN3O B13119815 N-(2-Chloro-1H-benzo[d]imidazol-7-yl)acetamide](/img/structure/B13119815.png)
N-(2-Chloro-1H-benzo[d]imidazol-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloro-1H-benzo[d]imidazol-7-yl)acetamide is a compound belonging to the benzimidazole family, which is known for its diverse biological activities and applications in various fields. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-1H-benzo[d]imidazol-7-yl)acetamide typically involves the reaction of 2-chlorobenzimidazole with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Starting Materials: 2-chlorobenzimidazole and acetic anhydride.
Reaction Conditions: Reflux in an appropriate solvent such as acetonitrile or ethanol.
Purification: Recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-1H-benzo[d]imidazol-7-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of N-substituted benzimidazole derivatives.
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Scientific Research Applications
N-(2-Chloro-1H-benzo[d]imidazol-7-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is used in the development of novel materials with optoelectronic properties.
Mechanism of Action
The mechanism of action of N-(2-Chloro-1H-benzo[d]imidazol-7-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzimidazole: A precursor in the synthesis of N-(2-Chloro-1H-benzo[d]imidazol-7-yl)acetamide.
Benzimidazole: The parent compound with a wide range of biological activities.
N-(1H-Benzo[d]imidazol-2-yl)acetamide: A structurally similar compound with different substitution patterns.
Uniqueness
This compound is unique due to the presence of the chlorine atom at the 2-position of the benzimidazole ring, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C9H8ClN3O |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
N-(2-chloro-1H-benzimidazol-4-yl)acetamide |
InChI |
InChI=1S/C9H8ClN3O/c1-5(14)11-6-3-2-4-7-8(6)13-9(10)12-7/h2-4H,1H3,(H,11,14)(H,12,13) |
InChI Key |
YGHITVZZDHBYOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1N=C(N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


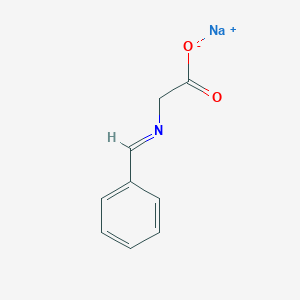

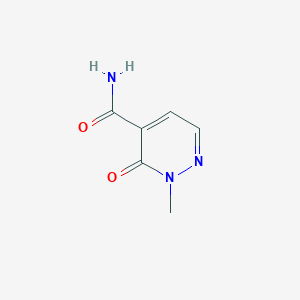
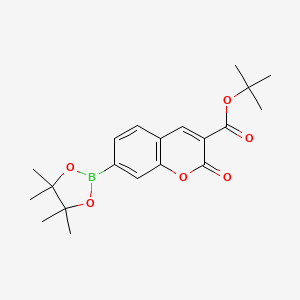
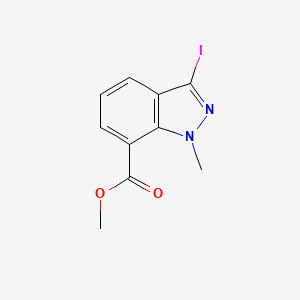
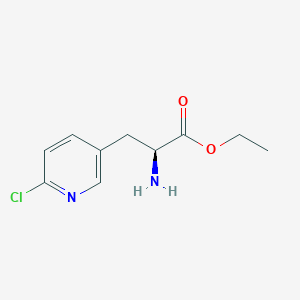
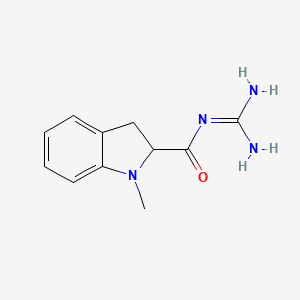

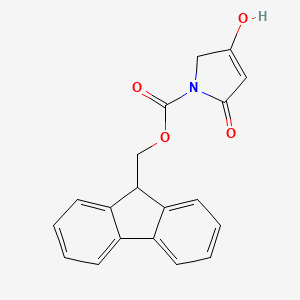
![7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine](/img/structure/B13119808.png)


